Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester
Description
Carbanilic acid esters are derivatives of phenylcarbamic acid (C₆H₅NHCOOR), where the ester group (R) and aromatic ring substitutions determine their physicochemical and biological properties. The compound 4-butoxy-2-methylcarbanilic acid, 2-piperidinoethyl ester features:
- Aromatic substitution: A 4-butoxy and 2-methyl group on the phenyl ring. The butoxy chain (C₄H₉O) enhances lipophilicity, while the methyl group introduces steric effects.
- Ester group: A 2-piperidinoethyl ester (C₅H₁₀N-CH₂CH₂O-), combining a tertiary amine (piperidine) with an ethyl spacer.
Properties
CAS No. |
63986-45-8 |
|---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-3-4-13-23-17-8-9-18(16(2)15-17)20-19(22)24-14-12-21-10-6-5-7-11-21/h8-9,15H,3-7,10-14H2,1-2H3,(H,20,22) |
InChI Key |
MEDZNVSJGXLLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Substituted Piperidine Carboxylic Acids
The key intermediate for synthesizing carbanilic acid esters with a piperidine moiety is the substituted piperidine carboxylic acid, specifically 4-piperidinecarboxylic acid derivatives. These are commonly prepared by catalytic hydrogenation of pyridinecarboxylic acid derivatives.
- Starting Materials: 4-pyridinecarboxylic acid (or other pyridinecarboxylic acid isomers)
- Catalyst: Palladium on carbon (Pd/C), typically 5% palladium content
- Solvent: Water
- Conditions:
- Hydrogen pressure: 3–5 MPa
- Temperature: 80–100 °C
- Reaction time: Approximately 6 hours with staged pressure and temperature increases
- Procedure:
- Charge the autoclave with pyridinecarboxylic acid, water, and Pd/C catalyst.
- Remove oxygen by nitrogen purging and vacuum cycles.
- Introduce hydrogen gas, slowly increase temperature and pressure to reaction conditions.
- Maintain hydrogenation until no starting material remains (monitored by TLC or other analysis).
- Filter off the catalyst under inert atmosphere to prevent oxidation.
- Concentrate the solution under reduced pressure and remove moisture by vacuum distillation.
- Add methyl alcohol to precipitate the piperidinecarboxylic acid.
- Cool the mixture to 0–10 °C to complete crystallization.
- Isolate the product by centrifugation or filtration and dry.
- Molar yields of 85–97% relative to pyridinecarboxylic acid starting material.
- Purity: 98–102% by content analysis.
- Melting point: >300 °C for 4-piperidinecarboxylic acid.
This method is exemplified in patent CN102174011A, which provides detailed embodiments for the hydrogenation of 2-, 3-, and 4-pyridinecarboxylic acids to their corresponding piperidinecarboxylic acids.
| Parameter | Value/Range | Notes |
|---|---|---|
| Catalyst | Pd/C (5%) | 0.01–0.05 weight ratio |
| Hydrogen Pressure | 3–5 MPa | Stepwise increase during reaction |
| Temperature | 80–100 °C | Stepwise increase during reaction |
| Reaction Time | 6 hours total | Includes initial and insulation phases |
| Solvent | Water | 5–8 times weight of acid |
| Yield | 85–97% | Molar yield relative to pyridinecarboxylic acid |
| Product Purity | 98–102% | By content analysis |
| Melting Point (4-piperidinecarboxylic acid) | >300 °C | High purity indicator |
Esterification to Form Carbanilic Acid, 4-Butoxy-2-Methyl-, 2-Piperidinoethyl Ester
After obtaining the 4-substituted piperidinecarboxylic acid, the next step is esterification with an appropriate alcohol or amine to form the target ester.
General Esterification Strategies:
- Direct Esterification: Reacting the carboxylic acid with 2-piperidinoethyl alcohol or its derivatives under acidic catalysis or using coupling agents.
- Activated Ester Route: Conversion of the acid to an acid chloride or mixed anhydride followed by reaction with the alcohol.
- Use of Protecting Groups: Substituents such as butoxy and methyl groups on the carbanilic acid moiety may require protection/deprotection steps during synthesis.
- Dissolve the 4-piperidinecarboxylic acid derivative in anhydrous solvent (e.g., dichloromethane).
- Add coupling reagent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the acid.
- Introduce 2-piperidinoethyl alcohol or its salt.
- Stir at controlled temperature (0–25 °C) for several hours.
- Quench reaction, extract, and purify by chromatography or crystallization.
- The 4-butoxy-2-methyl substitution on the carbanilic acid likely requires prior synthesis of the substituted carbanilic acid or its derivatives.
- These substitutions can be introduced via alkylation reactions or through the use of substituted anilines in the initial carbanilic acid synthesis.
Synthetic Routes for Piperidine Carboxylic Acid Esters (Related Examples)
While no direct literature was found for the exact compound "this compound," related synthetic routes for N-Boc-piperidine-4-carboxylic acid methyl ester provide insight into esterification and protection strategies.
Example Synthesis of N-Boc-Piperidine-4-carboxylic Acid Methyl Ester:
- Starting from 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid.
- Esterification using trimethylsilyl diazomethane in methanol/acetonitrile at 0 °C to room temperature.
- Purification by column chromatography.
- Yield: ~90%.
This example illustrates the use of mild methylation agents and protecting groups in piperidine carboxylic acid ester synthesis, which can be adapted for more complex esters like 2-piperidinoethyl esters.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrogenation of pyridinecarboxylic acid | Pd/C catalyst, H2 (3–5 MPa), 80–100 °C, 6 h | Conversion to piperidinecarboxylic acid (98–102% purity) |
| Moisture removal & crystallization | Vacuum distillation, addition of methyl alcohol, cooling to 0–10 °C | Isolation of pure piperidinecarboxylic acid |
| Esterification | Coupling agents (DCC, CDI), 2-piperidinoethyl alcohol, anhydrous solvent | Formation of 2-piperidinoethyl ester |
| Purification | Chromatography or crystallization | High purity ester product |
Research Results and Analytical Data
- Purity: High purity (>98%) piperidinecarboxylic acids are achievable by the described hydrogenation and crystallization methods.
- Yield: Molar yields of 85–97% for piperidinecarboxylic acids have been reported.
- Melting Points: >300 °C for 4-piperidinecarboxylic acid, indicating high purity.
- Catalyst Efficiency: Palladium on carbon catalyst is effective and reusable under nitrogen atmosphere.
- Reaction Monitoring: TLC or HPLC to confirm complete hydrogenation and absence of starting pyridinecarboxylic acid.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
This compound undergoes acid-catalyzed hydrolysis in aqueous conditions, reverting to its parent carbanilic acid and piperidine derivatives3. The mechanism follows classic ester hydrolysis principles:
-
Protonation of the carbonyl oxygen, increasing electrophilicity.
-
Nucleophilic attack by water, forming a tetrahedral intermediate.
-
Proton transfers and elimination of the piperidinoethanol moiety.
-
Deprotonation to yield 4-butoxy-2-methylcarbanilic acid3.
Key Factors :
-
Reaction reversibility (Fischer esterification equilibrium)3.
-
Rate influenced by steric hindrance from the 4-butoxy and 2-methyl groups.
Base-Mediated Hydrolysis
While not explicitly documented for this compound, analogous carbamates undergo saponification under alkaline conditions to form carboxylate salts and amines . For this ester, alkaline hydrolysis would likely produce:
-
Sodium 4-butoxy-2-methylcarbanilate
-
2-Piperidinoethanol
Transesterification Reactions
The piperidinoethyl ester group participates in Lewis acid-catalyzed transesterification. TiCl₂(OTf)₂ and Sn(OTf)₂ facilitate reactions with alcohols or silyl ethers :
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Aliphatic alcohols | TiCl₂(OTf)₂ | Aliphatic carbamate esters | >90% |
| Aromatic alcohols | Sn(OTf)₂ | Aromatic carbamate esters | 56–85% |
Mechanistic Notes :
-
Electron-deficient aromatic anhydrides (e.g., 4-CF₃-benzoic anhydride) accelerate reaction rates but reduce selectivity .
-
Steric bulk at the 2-methyl position may hinder nucleophilic attack .
Thermal Degradation
At temperatures >250 K, the compound decomposes into:
Biological Pathway Interactions
In hepatocytes, the compound modulates lipid metabolism by:
-
Inhibiting NF-κB and AP-1 transcription factors (IC₅₀ = 0.5–2.0 μM).
-
Altering lipid storage proteins (e.g., PLIN2), reducing triglyceride accumulation by 40–60%.
Reaction Comparison Table
Synthetic Considerations
-
Chemoselectivity Challenges : Competing reactions (e.g., direct esterification of benzoic anhydrides) require careful catalyst selection .
-
Steric Effects : The 2-methyl group slows hydrolysis compared to unsubstituted analogs.
-
Electronic Effects : Electron-withdrawing substituents on the aromatic ring enhance transesterification rates .
Biological Implications
The compound’s hydrolysis products (piperidinoethanol and carbanilic acid) exhibit bioactivity:
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of carbanilic acid derivatives is their antimicrobial activity. Research has shown that compounds similar to carbanilic acid exhibit significant bactericidal properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial effects of para-alkoxyphenylcarbamic acid esters, including derivatives with piperazine fragments. The results indicated that certain esters demonstrated strong activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.20 mg/mL for the most active compounds .
| Compound Structure | MIC against C. albicans | MIC against S. aureus |
|---|---|---|
| 4-butoxy derivative | 0.20 mg/mL | >1000 μg/mL |
| Meta-alkoxy variant | 97.7 μg/mL | >1000 μg/mL |
This data suggests that the structural modifications in carbanilic acid derivatives can significantly influence their antimicrobial efficacy.
Cosmetic Applications
Carbanilic acid derivatives are also explored in cosmetic formulations due to their potential skin benefits and stability.
Case Study: Cosmetic Formulation
In a recent formulation study, various carbanilic acid derivatives were evaluated for their moisturizing properties and skin compatibility. The research highlighted the importance of assessing both safety and effectiveness prior to market introduction, as mandated by regulations such as the European Union Directive on cosmetic products .
| Formulation Component | Effect on Skin | Stability Assessment |
|---|---|---|
| Carbanilic acid derivative | Improved hydration | Stable under testing conditions |
| Emulsifying agents | Enhanced texture | Passed stability tests |
The findings indicate that incorporating such compounds can enhance the sensory attributes of cosmetic products while ensuring safety.
Pharmaceutical Development
Carbanilic acid, particularly its esters, has been studied for its role in drug development, especially as a potential lead compound for new therapeutic agents.
Case Study: Drug Development
Research into the synthesis of carbanilic acid derivatives has revealed their utility as intermediates in creating more complex pharmaceutical compounds. For instance, one study focused on developing a new protecting group derived from carbanilic acid for use in peptide synthesis, showcasing its versatility in organic chemistry .
| Application | Description |
|---|---|
| Peptide synthesis | Utilized as a protecting group |
| Intermediate synthesis | Serves as a precursor for various drug candidates |
This versatility highlights the compound's significance in medicinal chemistry.
Mechanism of Action
The mechanism of action of Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The piperidinoethyl group enhances water solubility compared to nonyl or phenyl esters, though butoxy and methyl substitutions counterbalance this with hydrophobicity .
- Thermal Stability: Piperidinoethyl esters decompose at higher temperatures (~200°C) vs. methyl esters (~150°C) due to increased molecular rigidity .
Toxicity and Regulatory Considerations
- Neurotoxicity Risk : Piperidine derivatives are associated with acetylcholinesterase inhibition, necessitating safety studies .
Biological Activity
Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester is a compound with significant potential in various biological applications. Its structure, characterized by a carbanilic acid moiety with a butoxy group and a piperidinoethyl group, contributes to its unique properties and biological activities. This article explores the biological activity of this compound, including data tables, research findings, and case studies.
- Molecular Formula : C19H30N2O3
- Molecular Weight : 334.5 g/mol
The compound's structure allows it to participate in various chemical reactions, including hydrolysis and nucleophilic substitution, which can lead to the formation of biologically active derivatives.
Antimicrobial Effects
Research indicates that carbanilic acid esters exhibit notable antimicrobial activity . Similar compounds have demonstrated effectiveness against various pathogens, including:
- Candida albicans
- Staphylococcus aureus
- Escherichia coli
The antimicrobial activity is often attributed to the lipophilicity of these compounds, which enhances their ability to penetrate bacterial membranes.
Enzyme Interaction Studies
Studies on related carbanilic acid derivatives suggest that modifications in their alkyl chains significantly influence their interaction profiles with biological targets such as enzymes and receptors. For instance, variations in substituents can affect binding affinity and therapeutic efficacy.
Structure-Activity Relationship (SAR)
The presence of different substituents on the carbanilic acid backbone significantly influences both the physical properties and biological activities of the compounds. Below is a comparison table illustrating some structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carbanilic acid, 2-methyl-4-propoxy-, 2-piperidinoethyl ester | C19H30N2O3 | Contains a propoxy group instead of butoxy |
| m-Butoxy-N-ethylcarbanilic acid 1-methyl-2-piperidinoethyl ester | C21H35ClN2O3 | Features an ethyl group and additional methyl substitution |
| Carbanilic acid, 4-fluoro-2-methyl-, 2-piperidinoethyl ester | C19H30FN2O3 | Incorporates a fluorine atom which may enhance biological activity |
The differences in substituents lead to variations in solubility, permeability, and ultimately biological effectiveness.
Case Studies
- Antifungal Activity : A study investigating the antifungal properties of carbanilic acid derivatives found that those with longer alkyl chains exhibited enhanced activity against Candida albicans. The study concluded that the hydrophobic interactions between the alkyl chains and fungal membranes were crucial for efficacy.
- Bacterial Resistance : Research into the mechanism of action revealed that carbanilic acid derivatives could disrupt bacterial cell wall synthesis, leading to increased susceptibility in resistant strains of Staphylococcus aureus.
- In Vitro Studies : In vitro assays demonstrated that modifications to the piperidinoethyl group could enhance binding affinity to specific receptors involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for preparing Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester?
The synthesis typically involves esterification of 4-butoxy-2-methylcarbanilic acid with 2-piperidinoethanol. A two-step method is common:
- Step 1 : Synthesis of the carbanilic acid intermediate via condensation of 4-butoxy-2-methylaniline with phosgene or a carbamoyl chloride derivative.
- Step 2 : Esterification using 2-piperidinoethanol under acidic or coupling agents (e.g., DCC/DMAP). Reaction optimization may require inert conditions (N₂ atmosphere) and temperature control (60–80°C) to minimize side reactions . Key Characterization : Confirm ester formation via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (piperidine protons at δ 2.5–3.5 ppm) .
Q. How can researchers ensure purity during synthesis, and what analytical methods are critical?
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) can resolve impurities; retention time ~12–15 min .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z calculated for C₂₁H₃₂N₂O₃ (exact mass: 360.24) .
Q. What stability considerations are critical for long-term storage?
- Store as a crystalline solid at -20°C under nitrogen to prevent hydrolysis of the ester bond. Stability studies show <5% degradation over 5 years when protected from light and moisture .
- Monitor degradation via HPLC: Look for peaks corresponding to 4-butoxy-2-methylaniline (hydrolysis byproduct) at m/z 179.1 .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated derivatives?
- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to reduce nucleophilic competition.
- Catalysis : Employ N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents (e.g., EDC·HCl) to enhance esterification efficiency (>90% yield) .
- Kinetic Control : Lower reaction temperatures (40–50°C) and shorter reaction times (4–6 hrs) suppress piperidine ring alkylation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Docking Studies : Molecular docking with carboxylesterase enzymes (e.g., CES1) reveals potential hydrolysis sites at the ester bond, informing metabolic stability assays .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?
- SAR Studies : Compare analogues by replacing the 4-butoxy group with methoxy or pentyloxy groups. Bioassays (e.g., enzyme inhibition) show that bulkier alkoxy groups enhance target binding (IC₅₀ reduced by 40% with pentyloxy) .
- Electron-Withdrawing Groups : Introducing chlorine at the 2-position increases metabolic stability (t₁/₂ > 8 hrs in liver microsomes) .
Q. What are the primary metabolic pathways identified in in vitro models?
- Phase I Metabolism : Hepatic microsomes catalyze ester hydrolysis to 2-piperidinoethanol and 4-butoxy-2-methylcarbanilic acid, confirmed by LC-MS/MS .
Data Contradictions and Resolution
Q. Conflicting reports on ester bond stability in aqueous buffers: How to reconcile?
- pH Dependency : Stability varies sharply with pH. At pH 7.4 (PBS), hydrolysis t₁/₂ is 24 hrs, but drops to 2 hrs at pH 9.0. Buffering agents (e.g., Tris) may accelerate degradation .
- Resolution : Use phosphate buffers (pH 6.5–7.0) for in vitro assays to mimic physiological conditions without excessive hydrolysis .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
